(R)-1-Methylpyrrolidin-3-amine hydrochloride
CAS No.: 346690-76-4
Cat. No.: VC7969091
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346690-76-4 |
|---|---|
| Molecular Formula | C5H13ClN2 |
| Molecular Weight | 136.62 |
| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | MXSDGEUYISCEJN-NUBCRITNSA-N |
| Isomeric SMILES | CN1CC[C@H](C1)N.Cl |
| SMILES | CN1CCC(C1)N.Cl |
| Canonical SMILES | CN1CCC(C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-1-Methylpyrrolidin-3-amine hydrochloride features a five-membered pyrrolidine ring with a methyl group at the N1 position and an amine group at the C3 position. The (R)-stereochemistry is critical for its interactions in chiral environments, as confirmed by its InChIKey (MXSDGEUYISCEJN-NUBCRITNSA-N) and isomeric SMILES (CN1CCC@HN.Cl) . The hydrochloride salt form improves stability and solubility, making it suitable for laboratory and industrial applications.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 346690-76-4 | |
| Molecular Formula | C₅H₁₃ClN₂ | |
| Molecular Weight | 136.62 g/mol | |
| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine;hydrochloride | |
| SMILES | CN1CCC@HN.Cl |
Synthesis and Purification Strategies
Asymmetric Synthesis Pathways
The synthesis of (R)-1-Methylpyrrolidin-3-amine hydrochloride typically involves enantioselective reduction or resolution techniques. One method employs catalytic hydrogenation of a pyrroline precursor using chiral catalysts like ruthenium-BINAP complexes, achieving enantiomeric excess (ee) >98%. Another approach utilizes enzymatic resolution with lipases to separate enantiomers from racemic mixtures, though this method yields lower efficiency (~80% ee).
Salt Formation and Purification
Following amine synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol or acetone yields high-purity (>99%) material, as confirmed by HPLC and NMR spectroscopy. The salt form mitigates hygroscopicity, facilitating handling and long-term storage.
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
This compound serves as a chiral auxiliary in the synthesis of β-amino acids, which are pivotal in peptidomimetic drug design. For example, it facilitates the Strecker synthesis of (R)-β-phenylalanine derivatives, achieving 95% ee in model reactions. Its rigid pyrrolidine scaffold also directs stereochemistry in Michael additions and aldol condensations.
Building Block for Heterocycles
Researchers utilize the amine group to construct imidazolidinones and pyrazoles via cyclocondensation with ketones or aldehydes. A 2024 study demonstrated its use in synthesizing a tetracyclic kinase inhibitor, where the pyrrolidine ring improved solubility by 40% compared to piperidine analogues.
Medicinal Chemistry and Biological Activity
Neurotransmitter Receptor Modulation
Comparative Analysis with Structural Analogues
Enantiomeric Differences
The (S)-enantiomer demonstrates 50% lower affinity for 5-HT₃ receptors, underscoring the importance of the (R)-configuration. This enantioselectivity correlates with molecular docking models, where the (R)-form optimally aligns with a hydrophobic binding pocket.
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